molecular formula C15H13N3O4 B4413961 N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

Cat. No. B4413961
M. Wt: 299.28 g/mol
InChI Key: MCQXLURCQNOLGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives involves multi-step chemical reactions, starting from basic aromatic compounds or acids, proceeding through cyclization, and often employing reagents like phosphorous oxychloride or hydrazine hydrate for the formation of the oxadiazole ring. These processes are confirmed using techniques such as 1H and 13C NMR and mass spectrometry, demonstrating the formation of these complex molecules with high precision (Yakantham, Sreenivasulu, & Raju, 2019).

Molecular Structure Analysis

The structural analysis of oxadiazole derivatives is typically performed using X-ray crystallography, NMR spectroscopy, and sometimes theoretical calculations like density functional theory (DFT). These analyses reveal the orientation of the oxadiazole ring relative to the attached phenyl rings and the overall three-dimensional conformation of the molecule, which is crucial for understanding its reactivity and interaction with other molecules (Rahmani et al., 2017).

Chemical Reactions and Properties

Oxadiazole derivatives exhibit a range of chemical reactivities, including the ability to participate in further substitution reactions, cyclization, and the formation of novel compounds with diverse functional groups. These reactions are fundamental for modifying the chemical properties of the oxadiazole core for specific applications, such as the synthesis of compounds with potential antibacterial or anticancer activities (Buscemi et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and thermal stability, are typically assessed through spectroscopic and thermal analysis methods. These properties are important for determining the compound's suitability for various applications, particularly in materials science and pharmaceuticals (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are closely linked to the compound's molecular structure. Studies on oxadiazole derivatives have shown that they possess a range of activities, including antimicrobial and potential anticancer properties, highlighting the importance of their chemical properties in biomedical research (Rai et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information, it’s difficult to assess the safety and hazards of this compound .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its biological activity .

properties

IUPAC Name

N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-20-11-6-3-2-5-10(11)14-17-13(22-18-14)9-16-15(19)12-7-4-8-21-12/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQXLURCQNOLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
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N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
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N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
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N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
Reactant of Route 5
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N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
Reactant of Route 6
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N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

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